3-Fluoro-6-methoxyquinoline
CAS No.: 426842-85-5
Cat. No.: VC1849039
Molecular Formula: C10H8FNO
Molecular Weight: 177.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 426842-85-5 |
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Molecular Formula | C10H8FNO |
Molecular Weight | 177.17 g/mol |
IUPAC Name | 3-fluoro-6-methoxyquinoline |
Standard InChI | InChI=1S/C10H8FNO/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 |
Standard InChI Key | LEJRFUDTXRWNFQ-UHFFFAOYSA-N |
SMILES | COC1=CC2=CC(=CN=C2C=C1)F |
Canonical SMILES | COC1=CC2=CC(=CN=C2C=C1)F |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
3-Fluoro-6-methoxyquinoline (CAS: 426842-85-5) is a heterocyclic compound with a quinoline core structure. Its molecular formula is C₁₀H₈FNO with a molecular weight of 177.17500 g/mol . The compound's physicochemical properties contribute to its potential applications in medicinal chemistry and other fields.
Table 1: Physical and Chemical Properties of 3-Fluoro-6-methoxyquinoline
Property | Value |
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Molecular Formula | C₁₀H₈FNO |
Molecular Weight | 177.17500 g/mol |
CAS Number | 426842-85-5 |
LogP | 2.38250 |
Polar Surface Area (PSA) | 22.12000 |
Exact Mass | 177.05900 |
The LogP value of 2.38250 indicates moderate lipophilicity, suggesting potential for reasonable membrane permeability, which is an important characteristic for drug candidates . The compound's polar surface area of 22.12000 further supports its potential for good bioavailability in pharmaceutical applications.
Structural Features
The structure of 3-Fluoro-6-methoxyquinoline consists of a quinoline scaffold with a fluorine substituent at position 3 and a methoxy group at position 6. This specific substitution pattern confers unique properties to the molecule, distinguishing it from other fluorinated quinoline derivatives.
Synthesis Methods
Two-Step Synthesis from p-Anisidine
A facile two-step synthesis of 3-Fluoro-6-methoxyquinoline has been described in the literature. This method, which has proven to be both efficient and scalable, involves:
Step 1: Reaction of p-Anisidine with 2-fluoromalonic acid in the presence of phosphorus oxychloride (POCl₃) to produce 2,4-dichloro-3-fluoro-6-methoxyquinoline .
Step 2: Hydrogenolysis of 2,4-dichloro-3-fluoro-6-methoxyquinoline to yield the final product, 3-Fluoro-6-methoxyquinoline .
This synthetic route is particularly valuable because it utilizes relatively inexpensive and commercially available starting materials, making it suitable for both laboratory-scale research and larger-scale production .
Alternative Synthesis Routes
Several alternative routes for synthesizing 3-Fluoro-6-methoxyquinoline have been explored, each with distinct advantages and limitations:
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Balz-Schiemann Reaction: This approach involves diazotization of an appropriate 3-amino-6-methoxyquinoline followed by treatment with fluoroboric acid to introduce the fluorine atom at position 3. The reaction typically proceeds through a diazonium tetrafluoroborate intermediate . While this method can successfully produce the target compound, safety concerns regarding the potentially explosive diazonium intermediates limit its applicability for large-scale synthesis .
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Electrophilic Fluorination with Selectfluor: This method offers the advantage of direct fluorination of the quinoline ring system using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent . Despite its synthetic utility, this approach involves multiple steps and presents challenges for scaling up.
Industrial Scale Production
For industrial-scale production, extensive research has been conducted to develop a scalable and cost-effective synthesis route. After evaluating various approaches, researchers identified the condensation of p-anisidine with 2-fluoromalonic acid as the most viable method for large-scale production .
The optimization process for this synthetic route involved:
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Intensive safety studies to assess potential hazards
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Process optimization to improve yield and purity
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Scale-up studies to identify and address challenges associated with larger reaction volumes
Through these efforts, the POCl₃-mediated process was successfully scaled up to a 32 kg scale, resulting in the production of 12 kg of 3-Fluoro-6-methoxyquinoline with excellent purity .
Table 2: Comparison of Synthesis Routes for 3-Fluoro-6-methoxyquinoline
Synthesis Route | Starting Materials | Key Advantages | Limitations | Scale Applicability |
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Two-Step Synthesis | p-Anisidine, 2-fluoromalonic acid | Simple procedure, good yields | Requires handling of POCl₃ | Laboratory to industrial |
Balz-Schiemann | 3-amino-6-methoxyquinoline | Direct C-F bond formation | Safety concerns with diazonium intermediates | Laboratory only |
Electrophilic Fluorination | 6-methoxyquinoline | Selective fluorination | Multiple steps, expensive reagents | Laboratory only |
POCl₃-Mediated Condensation | p-anisidine, 2-fluoromalonic acid | Scalable, uses inexpensive starting materials | Requires optimization of reaction conditions | Industrial (demonstrated at 32 kg scale) |
Biological Activity and Applications
Antibacterial Properties
3-Fluoro-6-methoxyquinoline derivatives have demonstrated significant antibacterial activity, particularly as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Research has shown that compounds in this class can effectively target these enzymes, disrupting bacterial DNA processes and leading to cell death.
Studies on structural analogs and derivatives have revealed promising activity against various bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The antibacterial efficacy observed in both in vitro and in vivo studies highlights the potential of this structural class in addressing the growing challenge of antibiotic resistance.
Mechanism of Action
The primary mechanism of action of 3-Fluoro-6-methoxyquinoline derivatives involves the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). These enzymes are responsible for managing DNA topology during replication and transcription in bacteria, making them critical targets for antibacterial agents .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies on 3-Fluoro-6-methoxyquinoline and related compounds have provided valuable insights into the molecular features that contribute to their biological activity. These studies have shown that:
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The presence of fluorine at position 3 is critical for optimal activity against bacterial topoisomerases .
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The methoxy group at position 6 improves the compound's solubility and contributes to its pharmacokinetic profile.
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Further substitutions at various positions of the quinoline scaffold can modulate activity, specificity, and pharmacokinetic properties.
By systematically exploring these structure-activity relationships, researchers have been able to develop optimized derivatives with enhanced antibacterial potency and improved safety profiles.
Recent Advances and Future Prospects
Synthetic Methodology Advancements
Recent advances in the synthesis of 3-Fluoro-6-methoxyquinoline have focused on improving efficiency, reducing environmental impact, and enhancing scalability. The development of the POCl₃-mediated condensation method represents a significant advancement in this area, enabling the production of multi-kilogram quantities with excellent purity .
Pharmaceutical Applications
The unique structural features and biological activities of 3-Fluoro-6-methoxyquinoline make it a valuable building block for pharmaceutical research, particularly in the development of antibacterial agents. As antibiotic resistance continues to pose a global health challenge, the development of novel antibacterial compounds with distinct mechanisms of action becomes increasingly important.
Derivatives of 3-Fluoro-6-methoxyquinoline represent a promising class of antibacterial agents that target bacterial topoisomerases through mechanisms distinct from traditional fluoroquinolone antibiotics . This distinct mode of action offers potential advantages in addressing resistance mechanisms that affect current antibiotics.
Future Research Directions
Future research on 3-Fluoro-6-methoxyquinoline is likely to focus on several key areas:
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Advanced Synthetic Methods: Development of more efficient, sustainable, and scalable synthetic routes to facilitate both research and commercial production.
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Medicinal Chemistry Optimization: Further exploration of structure-activity relationships to enhance potency, improve selectivity, and minimize potential side effects.
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Combination Therapies: Investigation of potential synergistic effects when combined with other antibacterial agents, particularly against resistant bacterial strains.
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Non-antibacterial Applications: Exploration of other potential biological activities beyond antibacterial effects, such as antifungal, antiparasitic, or anticancer properties.
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